molecular formula C7H9Cl2NOS B046954 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide CAS No. 119671-29-3

5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide

Cat. No. B046954
M. Wt: 226.12 g/mol
InChI Key: GEENCRNGHNJDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to cell death in bacteria and cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide can cause changes in the levels of certain biochemical markers, such as lactate dehydrogenase and alkaline phosphatase. It has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One advantage of using 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide in laboratory experiments is its potential as an antimicrobial and anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.

Future Directions

There are several potential future directions for research on 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide. One area of interest is its potential use in combination with other drugs to enhance its antimicrobial and anticancer properties. Another potential direction is the study of its effects on other biochemical markers and pathways. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide involves a multi-step process that begins with the reaction of 5,5-dichloro-1-pentanone with sodium hydride. This is followed by a reaction with dimethylamine to produce 5,5-dichloro-N,N-dimethylpentan-2-one. The final step involves the reaction of the intermediate with Lawesson’s reagent to form the desired compound.

Scientific Research Applications

5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been tested against several bacterial strains. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.

properties

CAS RN

119671-29-3

Product Name

5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide

Molecular Formula

C7H9Cl2NOS

Molecular Weight

226.12 g/mol

IUPAC Name

5,5-dichloro-N,N-dimethyl-3-oxopent-4-enethioamide

InChI

InChI=1S/C7H9Cl2NOS/c1-10(2)7(12)4-5(11)3-6(8)9/h3H,4H2,1-2H3

InChI Key

GEENCRNGHNJDTN-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CC(=O)C=C(Cl)Cl

Canonical SMILES

CN(C)C(=S)CC(=O)C=C(Cl)Cl

synonyms

4-Pentenethioamide, 5,5-dichloro-N,N-dimethyl-3-oxo-

Origin of Product

United States

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